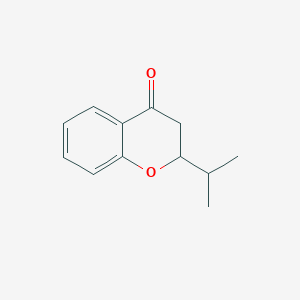

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Beschreibung

2-(Propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a chroman-4-one derivative characterized by a bicyclic structure comprising a benzene ring fused to a dihydropyranone moiety. The isopropyl group at position 2 introduces steric bulk and lipophilicity, influencing its physicochemical and biological properties. This compound belongs to the broader class of dihydrobenzopyranones, which are studied for their diverse bioactivities, including antioxidant, antimicrobial, and enzyme-inhibitory effects .

Synthetic routes for related dihydrobenzopyranones often involve nucleophilic additions to α,β-unsaturated ketones or Michael reactions with aldehydes and amines . For example, compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) serve as intermediates for synthesizing derivatives via reactions with ethoxy sodium or thiols .

Eigenschaften

Molekularformel |

C12H14O2 |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

2-propan-2-yl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C12H14O2/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)14-12/h3-6,8,12H,7H2,1-2H3 |

InChI-Schlüssel |

BJNYXTVPOFSPIQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1CC(=O)C2=CC=CC=C2O1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 2-isopropylphenol with ethyl acetoacetate under acidic conditions can yield 2-Isopropylchroman-4-one .

Industrial Production Methods

Industrial production of 2-Isopropylchroman-4-one may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Isopropylchroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chromanol derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are typical, using catalysts like aluminum chloride.

Major Products Formed

Oxidation: Chromone derivatives.

Reduction: Chromanol derivatives.

Substitution: Various substituted chromanones depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Isopropylchroman-4-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.

Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Used in the development of pharmaceuticals and cosmetic products

Wirkmechanismus

The mechanism of action of 2-Isopropylchroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Melting Points : Derivatives with bulky substituents (e.g., 14f) show higher melting points (94°C) compared to thiol-adducts like 14g (84–86°C), likely due to reduced molecular symmetry .

- Electronic Effects : Chloro and hydroxyl groups (e.g., in 6-chloro and 7-hydroxy derivatives) may alter electron density, affecting reactivity and binding to biological targets .

Antioxidant Potential

The metabolite 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one was identified as upregulated in heat-stressed boar spermatozoa, suggesting a role in mitigating oxidative stress . Similarly, prenylated derivatives like 5,7-dihydroxy-6-(7-hydroxy-3,7-dimethyloct-2-en-1-yl)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one exhibit enhanced radical-scavenging activity due to phenolic hydroxyl groups .

Enzyme Interactions

Dihydrobenzopyranones with amino or thiol adducts (e.g., 14b, 14d) demonstrate nucleophilic addition capabilities, making them candidates for enzyme inhibition studies .

Biologische Aktivität

2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, also known as 8-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one, is a compound belonging to the benzopyran family. Its structure features a benzopyran core with an isopropyl group at the 8th position and a ketone functional group at the 4th position. This compound has attracted significant attention due to its diverse biological activities, including potential antimicrobial, antioxidant, and anticancer properties.

The molecular formula of 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is C12H14O2, with a molecular weight of 190.24 g/mol. The compound's unique substitution pattern contributes to its distinct chemical reactivity and biological interactions.

Antimicrobial Activity

Studies have indicated that 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one exhibits antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, which are key processes in oxidative stress-related diseases. The antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

Preliminary studies suggest that 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one may modulate inflammatory processes. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, indicating potential therapeutic applications in inflammatory diseases.

Anticancer Potential

Emerging research highlights the anticancer effects of this compound, particularly its ability to inhibit specific enzymes associated with tumor progression. For instance, it may interfere with pathways involving cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in cancer cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various benzopyran derivatives included 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one. The results demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing the antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one exhibited a dose-dependent scavenging effect. At higher concentrations (100 µg/mL), it demonstrated over 80% inhibition of DPPH radicals.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Coumarin | Benzopyran | Known for anticoagulant properties |

| Chromone | Benzopyran | Exhibits diverse biological activities |

| Flavonoids | Benzopyran Derivative | Antioxidant and anti-inflammatory effects |

The structural uniqueness of 2-(propan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one differentiates it from other benzopyran derivatives, enhancing its specific interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.